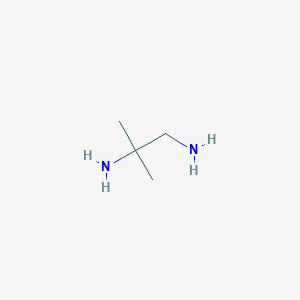

1,2-Diamino-2-methylpropane

概要

説明

11Z,14Z,17Z-エイコサトリエン酸は、ジホモ-α-リノレン酸としても知られており、ω-3系列の希少な多価不飽和脂肪酸です。この化合物は、11位、14位、17位の3つのシス二重結合を特徴としています。 この化合物は必須脂肪酸であり、脂肪酸の伸長および脱飽和反応の阻害など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .

製造方法

合成経路と反応条件

11Z,14Z,17Z-エイコサトリエン酸の合成は、通常、前駆体脂肪酸の伸長と脱飽和を伴います。一般的な方法の1つは、一連の酵素反応により、食事性のC-18脂肪酸をC-20エイコサノイド前駆体に転換することです。 これらの反応には、二重結合を導入し、炭素鎖を伸長させるためのデサチュラーゼとエロンガーゼの使用が含まれます .

工業生産方法

11Z,14Z,17Z-エイコサトリエン酸の工業生産は、微生物発酵によって達成できます。酵母の一種であるサッカロミセス・セレビシエは、この化合物の生産にしばしば使用されます。酵母は、11Z,14Z,17Z-エイコサトリエン酸の生合成に必要な酵素を発現するように遺伝子操作されます。 発酵プロセスは、収量と純度を最適化するために制御された条件下で行われます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11Z,14Z,17Z-eicosatrienoic acid typically involves the elongation and desaturation of precursor fatty acids. One common method is the conversion of dietary C-18 fatty acids to C-20 eicosanoid precursors through a series of enzymatic reactions. These reactions include the use of desaturases and elongases to introduce double bonds and extend the carbon chain .

Industrial Production Methods

Industrial production of 11Z,14Z,17Z-eicosatrienoic acid can be achieved through microbial fermentation. Saccharomyces cerevisiae, a type of yeast, is often used to produce this compound. The yeast is genetically engineered to express the necessary enzymes for the biosynthesis of 11Z,14Z,17Z-eicosatrienoic acid. The fermentation process is carried out under controlled conditions to optimize yield and purity .

化学反応の分析

反応の種類

11Z,14Z,17Z-エイコサトリエン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加を伴い、ヒドロペルオキシドおよびその他の酸化生成物の形成につながります。

還元: この反応は、化合物への水素の付加を伴い、二重結合の飽和をもたらします。

一般的な試薬と条件

11Z,14Z,17Z-エイコサトリエン酸の反応に使用される一般的な試薬には、以下が含まれます。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

ハロゲン化剤: 臭素や塩素など

生成される主な生成物

11Z,14Z,17Z-エイコサトリエン酸の反応から生成される主な生成物には、以下が含まれます。

ヒドロペルオキシド: 酸化反応中に生成されます。

飽和脂肪酸: 還元反応中に生成されます。

ハロゲン化脂肪酸: 置換反応中に生成されます

科学研究への応用

11Z,14Z,17Z-エイコサトリエン酸は、さまざまなエイコサノイドやその他の生物活性脂質の合成の前駆体として使用されるなど、広範囲にわたる科学研究への応用を持っています。

化学: さまざまなエイコサノイドやその他の生物活性脂質の合成の前駆体として使用されます。

生物学: 細胞シグナル伝達と膜構造における役割について研究されています。

医学: 炎症性疾患、心血管疾患、代謝性疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C4H12N2

- Molecular Weight : 88.15 g/mol

- CAS Number : 811-93-8

- Physical State : Liquid at room temperature

- Boiling Point : 52°C

Chemical Synthesis

1,2-Diamino-2-methylpropane serves as an important building block in organic synthesis. It is utilized in the preparation of various intermediates and complex molecules:

- Synthesis of Pharmaceuticals : This compound is crucial in synthesizing pharmaceutical intermediates, such as anegliptin, a drug used for managing diabetes. A recent patent outlines methods for producing this intermediate efficiently while addressing issues like high raw material costs and safety concerns during synthesis .

- Ligands in Coordination Chemistry : The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their potential applications in catalysis and material science .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound due to its structural properties that allow it to interact favorably with biological systems:

- Drug Development : Its derivatives are explored for their therapeutic effects. For instance, studies have shown that modifications involving this diamine can enhance the efficacy of certain drug formulations .

- Neurodevelopmental Studies : Research indicates that exposure to manganese compounds, including those involving this compound, can influence neurodevelopmental outcomes in animal models. This highlights its relevance in studying environmental toxicology and neurobehavioral effects .

Environmental Applications

The compound's ability to form stable complexes with various metals makes it useful in environmental science:

- Metal Ion Capture : It has been investigated for its potential to capture heavy metal ions from wastewater, thereby aiding in environmental remediation efforts. Its chelating properties allow it to bind with toxic metals effectively .

- Carbon Capture Technologies : Recent studies have explored its role in carbon capture systems where bulky diamines are used to enhance CO₂ adsorption capabilities. This application is critical for mitigating climate change by reducing greenhouse gas emissions from industrial sources .

Case Study 1: Synthesis of Anegliptin Intermediates

A study focused on the synthesis of anegliptin highlighted the efficiency of using this compound as an intermediate. The method described involved a series of reactions that optimized yield while minimizing costs and risks associated with raw material procurement .

Case Study 2: Environmental Remediation

Research on the use of this compound for capturing heavy metals demonstrated significant reductions in metal concentrations in treated wastewater samples. The study provided insights into optimizing conditions for maximum metal ion removal efficiency .

作用機序

11Z,14Z,17Z-エイコサトリエン酸の作用機序は、細胞膜への取り込みを伴い、そこで膜の流動性と機能を調節します。また、炎症、免疫応答、血圧など、さまざまな生理学的プロセスを調節するシグナル分子であるエイコサノイドの合成の前駆体としても機能します。 その作用に関与する分子標的と経路には、11Z,14Z,17Z-エイコサトリエン酸を生物活性エイコサノイドに変換するシクロオキシゲナーゼとリポキシゲナーゼ酵素が含まれます .

類似化合物との比較

11Z,14Z,17Z-エイコサトリエン酸は、その特有の構造と生物活性により、多価不飽和脂肪酸の中で独特です。類似の化合物には、以下が含まれます。

エイコサペンタエン酸 (EPA): 5つの二重結合を持つ別のω-3脂肪酸。

ドコサヘキサエン酸 (DHA): 6つの二重結合を持つω-3脂肪酸。

アラキドン酸 (AA): 4つの二重結合を持つω-6脂肪酸

これらの類似化合物と比較して、11Z,14Z,17Z-エイコサトリエン酸は細胞シグナル伝達と代謝に異なる影響を与え、科学研究や潜在的な治療的応用のための貴重な化合物となっています .

生物活性

1,2-Diamino-2-methylpropane (also known as 2-methylpropane-1,2-diamine) is a versatile organic compound with significant biological activities and applications in medicinal chemistry. Its unique structure, characterized by two amino groups and a branched alkane backbone, allows it to participate in various chemical reactions, including the formation of Schiff bases and coordination complexes. This article explores its biological activity, focusing on its antimalarial properties, potential as an antibacterial agent, and other relevant findings from recent studies.

- Molecular Formula : CHN

- Molecular Weight : 88.15 g/mol

- CAS Number : 811-93-8

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its ability to form complexes with metal ions and react with various organic substrates. Below is a summary of its key biological activities:

Antimalarial Activity

This compound has been utilized in the synthesis of neocryptolepine analogs, which demonstrate significant antimalarial activity. Neocryptolepine itself is derived from the plant Cryptolepis sanguinolenta and has been studied for its efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of this compound into these analogs enhances their pharmacological properties and effectiveness against malaria parasites .

Antibacterial Properties

Recent studies have investigated the antibacterial activity of Schiff base complexes formed from this compound. These complexes have shown promising results against both Gram-negative and Gram-positive bacterial strains. For instance:

- Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The antibacterial efficacy was evaluated through various methods, including disk diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that certain Schiff base complexes exhibit potent antibacterial activity, making them potential candidates for further development as therapeutic agents .

Case Study: Synthesis of Schiff Base Complexes

A notable study synthesized several Schiff base complexes using this compound as a ligand. The complexes were characterized using techniques such as X-ray crystallography and NMR spectroscopy. The study reported:

- Synthesis Method : Mixing this compound with various aldehydes under acidic conditions to form imines.

- Biological Testing : The synthesized compounds were tested for their antibacterial properties against multiple bacterial strains.

The findings revealed that some complexes exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Table: Summary of Biological Activities

特性

IUPAC Name |

2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJOXGBLDJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230896 | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-93-8 | |

| Record name | 1,2-Diamino-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 811-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。